(-)-U-50488 Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base, such as an amine . They are commonly used in medications to improve water solubility .

Molecular Structure Analysis

The molecular structure of a hydrochloride depends on the parent compound. Hydrochlorides are characterized by the presence of a chloride ion (Cl-) and the protonated form of the parent compound .

Chemical Reactions Analysis

Hydrochlorides can participate in various chemical reactions depending on the parent compound. Generally, they can be converted back to their parent compounds by reaction with a base .

Physical And Chemical Properties Analysis

Hydrochlorides are typically white, crystalline solids. They are generally soluble in water and polar organic solvents .

Applications De Recherche Scientifique

Kappa Opioid Receptor Agonist Properties : (-)-U-50488 Hydrochloride has been identified as a structurally novel analgesic with specific kappa opioid receptor agonist properties. Its potent antinociceptive activity has been demonstrated in animal models, including rhesus monkeys and rats. The drug's effects were reversed by naloxone, confirming its action through opioid receptors (Tang & Collins, 2004).

Blocking Morphine Tolerance and Dependence : Research has shown that (-)-U-50488 Hydrochloride can block the development of morphine tolerance and dependence at low doses in guinea pigs. This suggests potential applications in managing opioid addiction (Tao, Hwang, & Chen, 1994).

Treatment of Lower Urinary Tract Dysfunction : In studies involving spinal cord injured rats, (-)-U-50488 Hydrochloride was found to improve voiding efficiency and decrease detrusor-sphincter dyssynergia, indicating potential therapeutic use in treating lower urinary tract dysfunctions associated with spinal cord injury (Yokoyama et al., 2004).

Protection from Ischemia-Induced Cerebral Edema : The compound has shown effectiveness in preventing the development of cerebral edema in rats subjected to ischemia, suggesting its role in managing brain injuries (Silvia, Slizgi, Ludens, & Tang, 1987).

Receptor Binding Properties : Studies involving analogs of (-)-U-50488 Hydrochloride have contributed to understanding its receptor binding properties, particularly in relation to kappa opioid receptors, which are a key area of research in pain management and neuropharmacology (Lahti et al., 1985).

Inhibition by Enantiomers : Research indicates that the toxicity of (-)-U-50488 Hydrochloride can be inhibited by potentized preparations of its enantiomer, providing insights into potential safety measures for its use (Kuzeff, Topashka-Ancheva, & Mecheva, 2004).

Analog Development and Opiate Affinity : Studies on analogs of (-)-U-50488 Hydrochloride have explored variations in opiate affinity and kappa-selectivity, contributing to the development of new compounds with tailored pharmacological profiles (Cheng, Lu, & Lee, 1991).

Hazard Considerations from Novel Psychoactive Substances : The potential risks associated with U-50488 as a synthetic opioid have been discussed, highlighting the need for careful regulation and monitoring of such substances (Amin et al., 2017).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

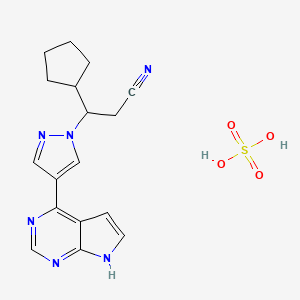

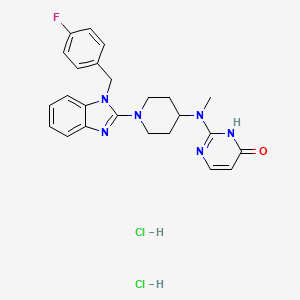

2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26Cl2N2O.ClH/c1-22(19(24)13-14-8-9-15(20)16(21)12-14)17-6-2-3-7-18(17)23-10-4-5-11-23;/h8-9,12,17-18H,2-7,10-11,13H2,1H3;1H/t17-,18-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGMMGVIYOHGOKQ-APTPAJQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H]1CCCC[C@@H]1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27Cl3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(-)-U-50488 Hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

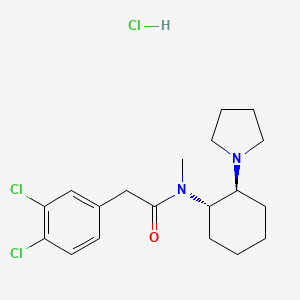

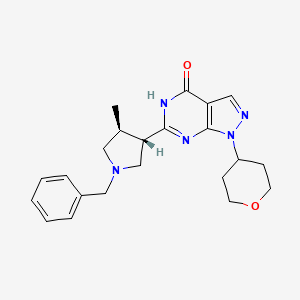

![N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B1139415.png)

![5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine](/img/structure/B1139426.png)